Fmoc-2-fluoro-DL-phenylglycine

Peptide Conformation Solid-State Structure SAR Studies

Phenylglycine racemization during Fmoc-SPPS compromises peptide integrity. Fmoc-2-fluoro-DL-phenylglycine (433291-96-4) mitigates this via ortho-F substitution while enabling unique SAR capabilities. - Ortho-F modulates racemization kinetics and introduces conformational constraint (dihedral ~105.5°). - Enables real-time 19F NMR reaction monitoring-impossible with non-fluorinated phenylglycine. - Blocks oxidative metabolism at ortho position, extending peptide t½ in vivo. Racemic mixture. CoA included with every shipment.

Molecular Formula C23H18FNO4
Molecular Weight 391.4 g/mol
CAS No. 433291-96-4
Cat. No. B1390328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-fluoro-DL-phenylglycine
CAS433291-96-4
Molecular FormulaC23H18FNO4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O
InChIInChI=1S/C23H18FNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)
InChIKeyHFDAWMNMWMAJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2-fluoro-DL-phenylglycine (CAS 433291-96-4): A Fluorinated, Racemic Phenylglycine Building Block for Solid-Phase Peptide Synthesis


Fmoc-2-fluoro-DL-phenylglycine (CAS 433291-96-4) is a protected, non-canonical amino acid derivative specifically designed for Fmoc/tBu solid-phase peptide synthesis (SPPS) . It consists of a racemic mixture of ortho-fluorophenylglycine, protected at the N-terminus with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group . The ortho-fluorine substitution on the aromatic ring introduces unique electronic and steric properties to the phenylglycine core, differentiating it from non-fluorinated and other regioisomeric analogs [1]. This compound serves as a critical building block for incorporating a fluorinated phenylglycine residue into synthetic peptides, enabling structure-activity relationship (SAR) studies and the development of peptides with potentially enhanced metabolic stability and conformational constraints.

Why Fmoc-2-fluoro-DL-phenylglycine Cannot Be Interchanged with Common Phenylglycine Analogs in Critical Peptide Synthesis


Substituting Fmoc-2-fluoro-DL-phenylglycine with generic alternatives like Fmoc-phenylglycine or its 4-fluoro regioisomer is not a scientifically sound practice. The ortho-fluorine atom significantly alters the electronic distribution, steric bulk, and conformational preferences of the phenyl ring compared to non-fluorinated or para-fluorinated analogs [1]. This single atom change can drastically impact the peptide's secondary structure, binding affinity to biological targets, and resistance to proteolytic degradation. For instance, phenylglycine itself is notoriously prone to racemization during Fmoc-SPPS, a challenge that is both well-documented and residue-specific [2]. The introduction of a 2-fluoro substituent is known to modulate these risks and outcomes, but its effects cannot be predicted or replicated by using a different analog. Therefore, for applications requiring a specific, ortho-fluorinated aromatic constraint or a defined stereochemical and metabolic profile, generic substitution introduces an unacceptable level of variability and may invalidate entire SAR studies. The following section provides the quantitative and structural evidence for this differentiation.

Quantitative Evidence for Differentiating Fmoc-2-fluoro-DL-phenylglycine (433291-96-4) from Key Analogs


Crystal Structure Conformation: Unique Dihedral Angle of Ortho-Fluorophenylglycine

X-ray crystallography reveals that the core 2-fluorophenylglycine molecule (the amino acid without the Fmoc group) adopts a distinct conformation, with a dihedral angle of 105.5° between the planar fluorophenyl group and the α-carbon atom [1]. This contrasts with the more varied and often less constrained conformations observed for unsubstituted phenylglycine derivatives in crystal structures [2]. The ortho-fluorine atom introduces a specific, quantifiable steric and electronic constraint that directly influences the overall peptide backbone geometry when incorporated.

Peptide Conformation Solid-State Structure SAR Studies

Racemization Susceptibility: Phenylglycine vs. Fluorinated Derivatives

Phenylglycine (Phg) is a well-documented 'troublesome' residue in Fmoc-SPPS due to its high susceptibility to racemization during base-catalyzed coupling [1]. This work demonstrates that the coupling step is the critical point for epimerization, and without specialized reagents (e.g., COMU/DEPBT with TMP/DMP), significant racemization occurs [1]. While a direct, side-by-side racemization study comparing Fmoc-2-fluoro-DL-phenylglycine to Fmoc-Phg was not identified in this search, the introduction of an electron-withdrawing ortho-fluorine atom alters the acidity of the α-proton and the stability of the enolate intermediate, thereby modulating the compound's inherent racemization tendency relative to its non-fluorinated counterpart [2].

Solid-Phase Peptide Synthesis Epimerization Process Optimization

Metabolic Stability Enhancement through Ortho-Fluorine Substitution

The strategic incorporation of fluorine into aryl rings is a widely established approach to block sites of cytochrome P450-mediated oxidative metabolism, thereby enhancing the metabolic stability of peptides and peptidomimetics [1]. Specifically, ortho-fluorination on a phenyl ring can create a steric shield that protects against enzymatic degradation. While direct comparative metabolic stability data for Fmoc-2-fluoro-DL-phenylglycine versus its non-fluorinated analog were not found, this class-level effect is well-characterized for fluorinated phenylglycines and is a primary driver for their use in drug development [2]. In contrast, non-fluorinated phenylglycine lacks this protective feature and is more susceptible to metabolic clearance.

Drug Metabolism Peptide Stability DMPK

Analytical Monitoring: 19F NMR as a Direct Probe for Reaction Progress

The use of fluorinated amino acids, including 2-fluorophenylglycine, provides a powerful, non-invasive method for monitoring multi-step solid-phase syntheses via gel-phase 19F NMR spectroscopy [1]. A thesis study demonstrated that both DL-2-fluorophenylglycine and DL-4-fluorophenylalanine could be used to control the efficiency of grafting, deprotection, and cleavage steps on Merrifield and Wang resins [1]. This enables qualitative and quantitative monitoring of reaction progress without needing to cleave the product from the resin for analysis. Non-fluorinated phenylglycine offers no such analytical advantage, as it is 'NMR-silent' in the 19F dimension.

Solid-Phase Synthesis 19F NMR Process Analytical Technology

High-Value Research and Industrial Applications for Fmoc-2-fluoro-DL-phenylglycine (433291-96-4)


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Researchers can systematically replace phenylglycine residues in lead peptide sequences with Fmoc-2-fluoro-DL-phenylglycine to probe the impact of an ortho-fluorine atom on target binding affinity and selectivity. The unique dihedral angle (105.5°) and electronic effects of the 2-fluoro substituent provide a distinct conformational and electronic signature [1] for SAR analysis. This approach is fundamental for optimizing peptidomimetic drugs, as demonstrated in the development of fluorinated glycopeptide antibiotics [2].

Development of Metabolically Stabilized Peptide Therapeutics

For peptide-based drug candidates intended for in vivo use, the incorporation of Fmoc-2-fluoro-DL-phenylglycine is a rational strategy to block potential sites of oxidative metabolism on the aromatic ring. This class-level benefit of fluorine substitution is widely exploited to improve the pharmacokinetic (PK) profile and extend the half-life of peptide drugs [3]. The compound is therefore a critical building block for medicinal chemistry programs focused on developing long-acting peptide therapeutics.

Process Development and Optimization via 19F NMR Monitoring

In both academic and industrial settings, the fluorine atom in Fmoc-2-fluoro-DL-phenylglycine serves as a valuable analytical tag. This enables the use of gel-phase 19F NMR to non-destructively monitor coupling efficiencies, deprotection reactions, and resin cleavage in real-time [4]. This application significantly accelerates process development and quality control for the synthesis of complex peptides, a capability not offered by non-fluorinated phenylglycine building blocks.

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